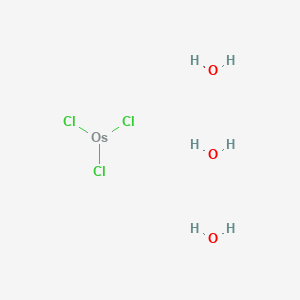
Platinum disulfide
Descripción general
Descripción
Platinum disulfide is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents . The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers . This compound is part of the group-10 transition metal dichalcogenides, which are gaining prominence in the field of two-dimensional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Platinum disulfide can be synthesized through various methods. One common method involves chemical vapor transport using phosphorus as the transport agent . Another method is the thermally assisted conversion process, which involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to synthesize this compound thin films . This method allows for scalable and controllable synthesis .
Industrial Production Methods: For industrial production, a time-efficient and scalable method is used to synthesize high-quality thin films of this compound on various substrates . This method involves the use of chemical vapor deposition and other scalable techniques to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Platinum disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur and other chalcogenides. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions may yield elemental platinum .
Aplicaciones Científicas De Investigación
Platinum disulfide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used for its semiconducting properties and high charge-carrier mobility . In biology and medicine, it is being explored for its potential use in biosensors and other diagnostic tools . In industry, this compound is used in the development of electronic devices, optoelectronics, and spintronics .
Mecanismo De Acción
The mechanism by which platinum disulfide exerts its effects involves its semiconducting properties and high charge-carrier mobility. The molecular targets and pathways involved include the interaction of this compound with various biological molecules and electronic components . The compound’s unique structure allows it to interact with these targets in a specific and controlled manner .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to platinum disulfide include platinum (II) sulfide (PtS) and other group-10 transition metal dichalcogenides such as platinum diselenide (PtSe₂) and palladium disulfide (PdS₂) .
Uniqueness: This compound is unique due to its high charge-carrier mobility and strongly layer-dependent bandgap . Unlike other similar compounds, this compound has proven to be more challenging to synthesize, which adds to its uniqueness and value in scientific research .
Propiedades
IUPAC Name |
platinum;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2H2S/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAXBGAZCOMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4PtS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)










